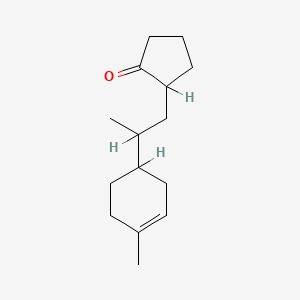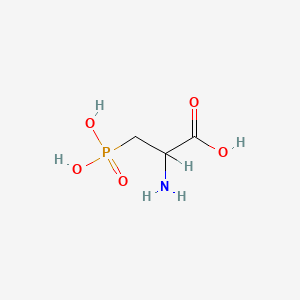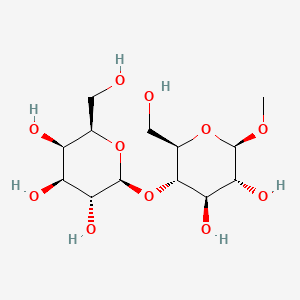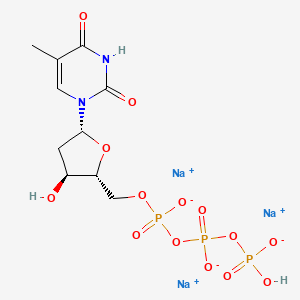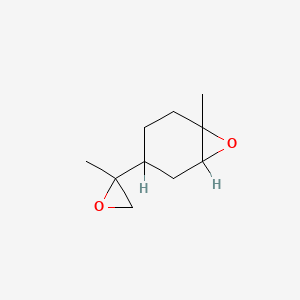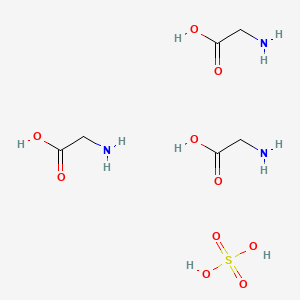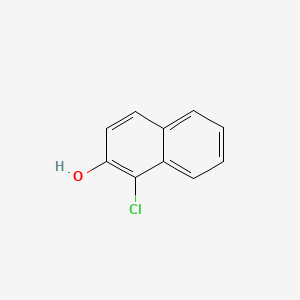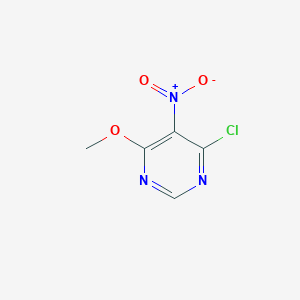
4-Chloro-6-methoxy-5-nitropyrimidine
概要
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Synthesis of Nitropyrimidines and Their Derivatives
4-Chloro-6-methoxy-5-nitropyrimidine serves as a precursor in the synthesis of various nitropyrimidines and their derivatives, crucial for developing antileukemic agents and other medicinal compounds. For example, it has been utilized in the synthesis of 6-mercaptopurine 7-N-oxide and 6-methylthiopurine 7-N-oxide, which have shown antileukemic activity in vitro. These syntheses involve complex pathways including condensation reactions, intramolecular cyclization, and group modifications to achieve the desired nitropyrimidine derivatives with potential antileukemic properties (Fujii et al., 1995).
Conversion to Pyrazole Derivatives
The chemical reactivity of 4-Chloro-6-methoxy-5-nitropyrimidine allows its transformation into various heterocyclic compounds, such as pyrazoles, which are of interest due to their diverse biological activities. One pathway involves its reaction with ethanolic hydrazine hydrate, leading to the formation of 3-amino-4-nitropyrazole. This process showcases the versatility of nitropyrimidines in generating new compounds through nucleophilic substitution reactions and highlights their potential utility in the synthesis of biologically active molecules (Biffin et al., 1968).
Development of Antitumor Agents
Further research into the applications of 4-Chloro-6-methoxy-5-nitropyrimidine derivatives includes their evaluation as potential antitumor agents. For instance, 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine, derived from a series of 2,4,6-trisubstituted-5-nitropyrimidines, has demonstrated significant inhibition of proliferation in vitro for specific cancer cell lines. Such studies provide insight into the design of new antiproliferative compounds with enhanced efficacy against cancer (Thompson et al., 1997).
Amplification of Antibacterial Agents
Nitropyrimidine derivatives also play a role in enhancing the efficacy of antibacterial agents. For example, the synthesis of purines from 4-chloro-2,6-dimethyl-5-nitropyrimidine and their evaluation as amplifiers of phleomycin against E. coli demonstrate the potential of nitropyrimidine derivatives in the development of more effective antibacterial treatment options. This research underscores the importance of synthetic pathways involving nitropyrimidines for generating compounds that can potentially increase the antibacterial activity of existing drugs (Brown et al., 1972).
Safety And Hazards
This involves examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
将来の方向性
This involves considering potential future research directions, such as new synthesis methods, potential applications, or further studies into its properties.
特性
IUPAC Name |
4-chloro-6-methoxy-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJXHWQWCLEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291159 | |
| Record name | 4-chloro-6-methoxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-5-nitropyrimidine | |
CAS RN |
52854-14-5 | |
| Record name | 52854-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-6-methoxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

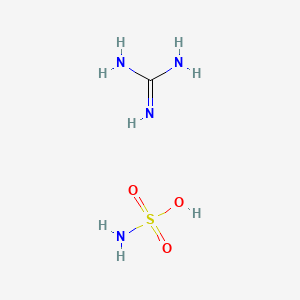
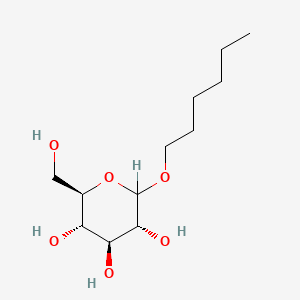
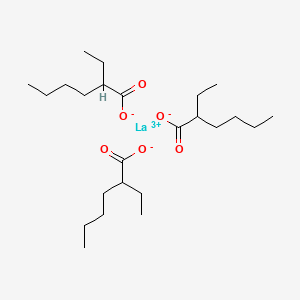
![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)

